2-[(Biphenyl-4-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[(4-BIPHENYLYLOXY)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable subject of scientific research.
Preparation Methods
The synthesis of 2-[(4-BIPHENYLYLOXY)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process includes the formation of intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-BIPHENYLYLOXY)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, acid-catalyzed hydrolysis involves protonation of the nitrogen atom in the quinazoline cycle, followed by the addition of water molecules and elimination of formic acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its ability to interact with various enzymes and receptors makes it a valuable tool for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[(4-BIPHENYLYLOXY)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments . This allows it to bind effectively to enzymes and receptors, thereby exerting its biological effects. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to its anti-inflammatory effects . The compound’s structure also enables it to undergo intramolecular rearrangements, further contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[(4-BIPHENYLYLOXY)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE include other triazoloquinazolines and quinazoline derivatives . These compounds share similar biological activities but differ in their specific structures and mechanisms of action. For example, 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines also exhibit antimicrobial and anti-inflammatory properties but may have different molecular targets . The unique structure of 2-[(4-BIPHENYLYLOXY)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE, particularly the biphenylyloxy group, distinguishes it from other similar compounds and contributes to its specific biological activities .
Properties
Molecular Formula |
C22H16N4O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4-phenylphenoxy)methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H16N4O/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)27-14-21-24-22-19-8-4-5-9-20(19)23-15-26(22)25-21/h1-13,15H,14H2 |
InChI Key |
HDBLMHOAOOWPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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